molecular formula C24H23NO5S B2655835 4-Ethyl 2-methyl 5-(2,2-diphenylacetamido)-3-methylthiophene-2,4-dicarboxylate CAS No. 356569-28-3

4-Ethyl 2-methyl 5-(2,2-diphenylacetamido)-3-methylthiophene-2,4-dicarboxylate

Cat. No.: B2655835
CAS No.: 356569-28-3
M. Wt: 437.51
InChI Key: VVCCLHNKWGAJIB-UHFFFAOYSA-N
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Description

4-Ethyl 2-methyl 5-(2,2-diphenylacetamido)-3-methylthiophene-2,4-dicarboxylate is a complex organic compound that belongs to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by its unique structure, which includes ethyl, methyl, diphenylacetamido, and dicarboxylate groups attached to the thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl 2-methyl 5-(2,2-diphenylacetamido)-3-methylthiophene-2,4-dicarboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of suitable precursors, such as 1,4-diketones, in the presence of sulfur sources like elemental sulfur or sulfur-containing reagents.

    Introduction of Substituents: The ethyl, methyl, and diphenylacetamido groups can be introduced through various substitution reactions. For example, alkylation reactions using alkyl halides can introduce the ethyl and methyl groups, while acylation reactions with diphenylacetyl chloride can introduce the diphenylacetamido group.

    Esterification: The dicarboxylate groups can be introduced through esterification reactions using appropriate carboxylic acids and alcohols under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

4-Ethyl 2-methyl 5-(2,2-diphenylacetamido)-3-methylthiophene-2,4-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the carbonyl groups in the dicarboxylate moiety to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions can introduce additional substituents onto the thiophene ring. Common reagents include halogens, nitrating agents, and sulfonating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.

    Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid), sulfonating agents (e.g., sulfuric acid).

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Halogenated, nitrated, or sulfonated thiophene derivatives.

Scientific Research Applications

4-Ethyl 2-methyl 5-(2,2-diphenylacetamido)-3-methylthiophene-2,4-dicarboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials, including polymers and pharmaceuticals.

    Biology: The compound’s structural features make it a potential candidate for studying biological interactions and developing bioactive molecules.

    Medicine: Its derivatives may exhibit pharmacological activities, making it a subject of interest in drug discovery and development.

    Industry: The compound can be used in the production of specialty chemicals, dyes, and advanced materials.

Mechanism of Action

The mechanism of action of 4-Ethyl 2-methyl 5-(2,2-diphenylacetamido)-3-methylthiophene-2,4-dicarboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The diphenylacetamido group can enhance binding affinity to certain proteins, while the thiophene ring can participate in π-π interactions and hydrogen bonding. These interactions can modulate the activity of the target molecules and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-carboxylate: A simpler thiophene derivative with a single carboxylate group.

    2,5-Dimethylthiophene: A thiophene derivative with two methyl groups.

    Diphenylacetamide: A compound containing the diphenylacetamido group without the thiophene ring.

Uniqueness

4-Ethyl 2-methyl 5-(2,2-diphenylacetamido)-3-methylthiophene-2,4-dicarboxylate is unique due to its combination of multiple functional groups, which confer distinct chemical properties and potential applications. The presence of both ester and amide functionalities, along with the thiophene ring, allows for diverse chemical reactivity and interactions, making it a versatile compound in various research and industrial contexts.

Properties

IUPAC Name

4-O-ethyl 2-O-methyl 5-[(2,2-diphenylacetyl)amino]-3-methylthiophene-2,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23NO5S/c1-4-30-23(27)18-15(2)20(24(28)29-3)31-22(18)25-21(26)19(16-11-7-5-8-12-16)17-13-9-6-10-14-17/h5-14,19H,4H2,1-3H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVCCLHNKWGAJIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)OC)NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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